molecular formula C23H22F2 B12609891 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene CAS No. 903902-23-8

1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene

Cat. No.: B12609891
CAS No.: 903902-23-8
M. Wt: 336.4 g/mol
InChI Key: JTPDQWIMBABVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with ethyl, propyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene can be achieved through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at room temperature.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene
  • 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-butylphenyl)benzene
  • 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-isopropylphenyl)benzene

Uniqueness

1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene is unique due to its specific combination of ethyl, propyl, and difluoro substituents on the benzene ring. This unique arrangement imparts distinct chemical properties, such as altered reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

CAS No.

903902-23-8

Molecular Formula

C23H22F2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene

InChI

InChI=1S/C23H22F2/c1-3-5-17-8-12-19(13-9-17)21-15-22(24)20(14-23(21)25)18-10-6-16(4-2)7-11-18/h6-15H,3-5H2,1-2H3

InChI Key

JTPDQWIMBABVOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)CC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.